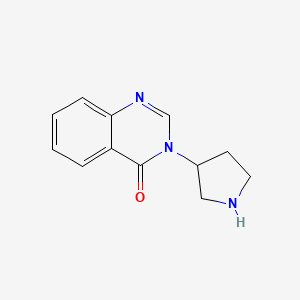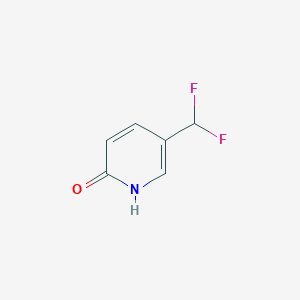
5-(Difluoromethyl)pyridin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-(Difluoromethyl)pyridin-2(1H)-one, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(Difluoromethyl)pyridin-2(1H)-one is characterized by the presence of a pyridine ring with a difluoromethyl group attached .Chemical Reactions Analysis
In terms of chemical reactions, 5-(Difluoromethyl)pyridin-2(1H)-one can be converted into their 5-hydroxy derivatives through the oxyfunctionalization process . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- 5-(Difluoromethyl)pyridin-2(1H)-one derivatives have been synthesized for various scientific applications. For instance, a study explored the synthesis and spectroscopic characterization of related compounds like 5-trifluoromethyl-pyridine-2-thione, which showed potential as an antithyroid drug (Chernov'yants et al., 2011).
Crystal Structure and Hydrogen-Bonding Networks
- Research into the crystal structure of similar compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, revealed interesting water-bridged hydrogen-bonding networks. These studies are critical for understanding the molecular interactions and properties of these compounds (Ye & Tanski, 2020).
Spectroscopic and Optical Studies
- Spectroscopic and optical studies of similar compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been conducted to understand their molecular structure and properties. These studies involve techniques like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) analyses (Vural & Kara, 2017).
Divergent Synthesis for Drug Discovery
- Derivatives of 5-(Difluoromethyl)pyridin-2(1H)-one have been obtained through processes like palladium-catalysed Suzuki-Miyaura reaction and copper-catalysed C–N coupling. Such compounds are of interest as new scaffolds in drug discovery (Siddle et al., 2010).
Molecular Synthesis and Characterization
- The molecule's synthesis and characterization have been a focus of research, particularly in understanding its interaction with other substances and its potential applications in areas such as antimicrobial activities and molecular electronics (Various Authors, 2006-2023).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(difluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHSPDOMAZYGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



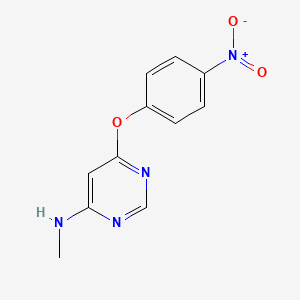
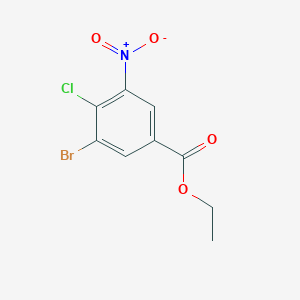
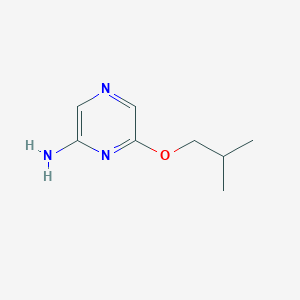

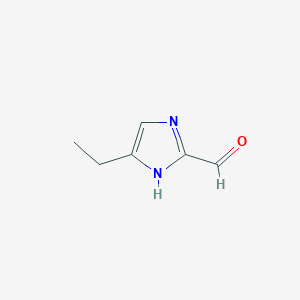
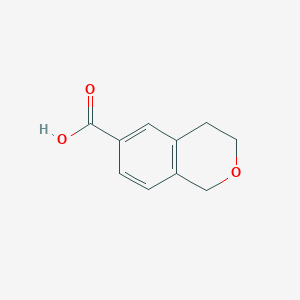
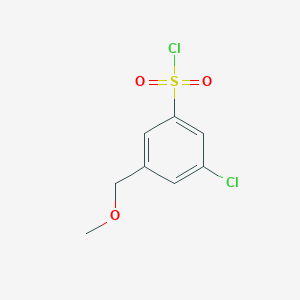
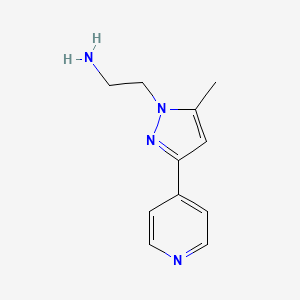

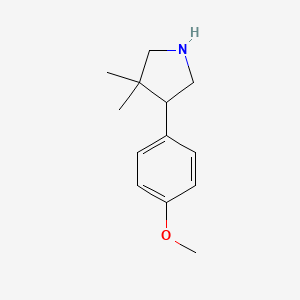

![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1432554.png)
